molecular formula C19H22N2O3 B2996446 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 2034429-42-8

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2996446
CAS No.: 2034429-42-8
M. Wt: 326.396
InChI Key: KMGOGQAJPNRFIJ-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound featuring a piperidine core substituted with pyridin-4-yloxy and m-tolyloxy (3-methylphenoxy) groups linked via an ethanone bridge.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-15-3-2-4-18(13-15)23-14-19(22)21-11-7-17(8-12-21)24-16-5-9-20-10-6-16/h2-6,9-10,13,17H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGOGQAJPNRFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves the following steps:

    Formation of the Pyridin-4-yloxy Group: This can be achieved by reacting 4-hydroxypyridine with an appropriate alkylating agent under basic conditions.

    Formation of the Piperidin-1-yl Group: Piperidine can be reacted with a suitable electrophile to introduce the desired substituent.

    Coupling of the Two Fragments: The pyridin-4-yloxy and piperidin-1-yl groups can be coupled using a suitable linker, such as an ethanone group, under appropriate conditions.

    Introduction of the m-Tolyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Pharmacology: It can be used to study the interactions of drugs with their molecular targets, such as receptors and enzymes.

    Chemical Biology: The compound can be used as a tool to probe biological pathways and to study the effects of chemical modifications on biological activity.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features :

  • Piperidine moiety : A six-membered nitrogen-containing heterocycle, often used in pharmaceuticals to enhance bioavailability and metabolic stability .
  • m-Tolyloxy group: A 3-methylphenoxy substituent that may influence lipophilicity and receptor binding .

Synthesis Pathway :
Based on analogous compounds (e.g., ), the synthesis likely involves:

Formation of a chloroacetyl intermediate (e.g., 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone).

Nucleophilic substitution with piperidine in acetonitrile to yield the final ethanone derivative .

Potential Applications: Structural similarities to pyridine-based CYP51 inhibitors (e.g., UDO, UDD) suggest possible antiparasitic activity against Trypanosoma cruzi .

Comparison with Similar Compounds

The following table compares 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Activity References
This compound (Target Compound) C₁₉H₂₀N₂O₃ 324.38 Pyridin-4-yloxy, m-tolyloxy Likely via chloroacetyl chloride and piperidine substitution (inferred) Potential enzyme inhibition (CYP51), antiparasitic/anticancer (hypothesized) -
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Varies by aryl group ~300–350 Aryl tetrazole, piperidine Chloroacetyl chloride + piperidine in acetonitrile Not specified; tetrazole moieties often enhance metabolic stability
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) C₂₅H₂₀ClF₃N₃O 503.89 Trifluoromethylphenyl, pyridin-3-yl, piperazine Not detailed CYP51 inhibitor; anti-T. cruzi activity comparable to posaconazole
Vandetanib Derivative 16c C₂₈H₂₆BrFN₆O₄ 656.26 Bromofluorophenyl, methoxyquinazoline, nitroimidazole Coupling reactions with nitroimidazole groups Anticancer (targeted kinase inhibition inferred from quinazoline core)
Risperidone Impurity 19 C₁₄H₁₅F₂NO₂ 267.27 2,4-Difluorobenzoyl, piperidine Not detailed Byproduct of antipsychotic synthesis; structural analog highlights fluorinated substituent effects
EP 1 808 168 B1 Compounds (e.g., 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone) C₂₃H₂₂N₆O₄S 502.52 Methanesulfonylphenyl, pyrazolo[3,4-d]pyrimidine, pyridin-2-yl Multi-step substitution involving sulfonyl and heterocyclic groups Kinase inhibition (implied by pyrimidine and sulfonyl motifs)

Key Findings and Comparative Analysis

Structural Impact on Activity: Pyridine vs. Tetrazole: The target compound’s pyridin-4-yloxy group may enhance CYP51 inhibition compared to tetrazole-containing analogs (Compounds 22–28), as seen in UDO/UDD’s anti-T. cruzi activity . Fluorinated Substituents: Risperidone Impurity 19 () and Vandetanib derivatives () demonstrate that fluorination improves metabolic stability and target binding, suggesting that the target’s m-tolyloxy group (non-fluorinated) may trade potency for reduced toxicity.

Synthetic Complexity :

  • The target compound’s synthesis likely mirrors the straightforward chloroacetyl chloride route used for Compounds 22–28 , whereas Vandetanib derivatives () and EP 1 808 168 B1 compounds () require multi-step functionalization of complex heterocycles.

Pharmacological Potential: The pyridin-4-yloxy group aligns with UDO/UDD’s CYP51 inhibition mechanism , while the m-tolyloxy group may confer selectivity similar to EP 1 808 168 B1’s sulfonylphenyl derivatives .

Notes

Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Discrepancies in Activity : Substituent variations (e.g., fluorination, sulfonyl groups) significantly alter pharmacokinetics and potency, necessitating empirical validation.

Research Gaps : Further studies on synthesis optimization, in vitro bioactivity assays, and molecular docking are required to confirm hypothesized applications.

Biological Activity

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, a compound featuring a piperidine and pyridine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C17H22N2O3C_{17}H_{22}N_{2}O_{3}

It consists of a pyridine ring connected to a piperidine through an ether linkage, with an m-tolyloxy group attached to the ethanone backbone. This unique structure suggests multiple points of interaction with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial : Potential effectiveness against various pathogens.
  • Neuropharmacological : Possible implications in treating neurological disorders.
  • Anticancer : Activity against certain cancer cell lines.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds highlights the following:

Compound NameStructural FeaturesBiological ActivityNotable Differences
2-MethylpyridinePyridine ringAntimicrobialLacks piperidine moiety
4-PiperidinolPiperidine ringAnalgesicNo pyridine structure
3-PyridinolPyridine ringAntiviralNo piperidine component
4-AminoquinolineAmino group on quinolineAntimalarialDifferent heterocyclic structure

The unique combination of both piperidine and pyridine rings in this compound may enhance its bioactivity and specificity towards certain biological targets.

Neuropharmacological Studies

A study investigating the effects of related piperidine compounds on neurotransmitter systems found that structural modifications significantly impacted receptor binding affinities and functional activities. For instance, the introduction of various substituents on the piperidine ring altered the selectivity towards dopamine receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. One study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer properties.

Antimicrobial Effects

Preliminary screening against various bacterial strains showed that compounds with similar structural motifs displayed significant antimicrobial activity. The presence of both nitrogen-containing heterocycles was linked to enhanced interaction with bacterial enzymes.

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

  • Etherification : Reacting piperidin-1-ol with pyridin-4-ol under acidic conditions.
  • Ethanone Formation : Utilizing acylation reactions to introduce the ethanone moiety.
  • Substituent Modifications : Varying the m-tolyl group to explore structure-activity relationships.

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